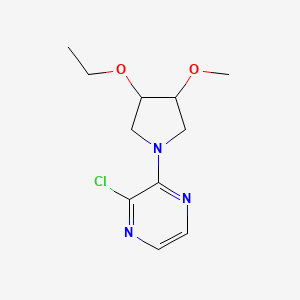
2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine
描述
2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It is part of the pyrrolopyrazine class of compounds, which have shown various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Other pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, as well as kinase inhibition . This suggests that these compounds may interact with a variety of biochemical pathways.
Result of Action
Pyrrolopyrazine derivatives have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生物活性
2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazine ring
- Substituents :
- Chlorine atom at the 2-position
- A pyrrolidine derivative at the 3-position, which includes an ethoxy and a methoxy group.
This unique combination of functional groups contributes to its biological activity.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV. The activity is believed to stem from their ability to inhibit viral integrase, an enzyme crucial for viral replication. For instance, hydroxypyrimidinone carboxamides have shown efficacy in preventing HIV infection and delaying the onset of AIDS when used in conjunction with other antiviral agents .
Neuroprotective Effects
Preliminary studies suggest that derivatives of pyrrolidine may possess neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The specific mechanism involves the modulation of glutamate receptors, which play a critical role in neuronal excitability and survival.
Antioxidant Activity
The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.
Case Studies
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Enzymes : By targeting integrase, the compound prevents viral DNA from integrating into the host genome.
- Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, affecting synaptic plasticity and neuronal health.
- Antioxidant Defense : The methoxy groups likely contribute to electron donation capabilities, neutralizing free radicals.
属性
IUPAC Name |
2-chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-7-15(6-8(9)16-2)11-10(12)13-4-5-14-11/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLGSUIAITGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















